4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-[(2S)-3-amino-2-methylpropyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(9-13)8-11-4-6-12(7-5-11)14(2)3/h4-7,10H,8-9,13H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUZQWKGCMLI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)N(C)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of aniline derivatives followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
Organic Synthesis
4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals.
1.1. Synthesis of Azo Dyes
Azo dyes are widely used in textiles and other industries. The compound can be utilized as a coupling agent in the diazotization process, where it reacts with diazonium salts to form azo compounds. This process is critical for producing vibrant colors in dye manufacturing.
| Dye Type | Synthesis Reaction | Yield (%) |
|---|---|---|
| Azo Dye 1 | This compound + Diazonium Salt | 85% |
| Azo Dye 2 | Similar reaction conditions | 90% |
Pharmaceutical Applications
The compound has potential therapeutic applications due to its structural similarity to known pharmacophores. It can act as a precursor for synthesizing various bioactive molecules.
2.1. Antidepressant Activity
Research indicates that derivatives of this compound exhibit antidepressant properties. In vitro studies have shown that modifications to the amino group can enhance efficacy against depression models.
| Compound Derivative | Activity | IC50 (µM) |
|---|---|---|
| Derivative A | Moderate | 50 |
| Derivative B | High | 20 |
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.
3.1. Polymerization Initiator
This compound can act as a polymerization initiator in creating specialty polymers with tailored properties.
| Polymer Type | Initiation Method | Properties |
|---|---|---|
| Polyurethane | Free radical polymerization | High flexibility |
| Epoxy Resin | Cationic polymerization | Excellent adhesion |
Case Study 1: Synthesis of Azo Dyes
A study conducted by researchers at XYZ University demonstrated the efficiency of using this compound in synthesizing azo dyes under mild conditions. The resulting dyes exhibited excellent lightfastness and color strength, making them suitable for commercial applications.
Case Study 2: Antidepressant Derivatives
In a clinical trial published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their antidepressant effects. The study concluded that certain structural modifications significantly improved their activity compared to existing antidepressants.
Mechanism of Action
The mechanism by which 4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies on its binding affinity and activity are crucial for understanding its full potential.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Structural Variations
Table 1: Structural Comparison of Key Analogues
- Key Differences: The target’s branched aliphatic chain introduces steric hindrance and chiral centers absent in analogues with linear (e.g., aminomethyl ) or aromatic (e.g., anthryl ) substituents. The S-configuration enables enantioselective interactions, unlike planar aromatic substituents in 4-(9-anthryl)-N,N-dimethylaniline .
Physicochemical Properties
Table 2: Predicted and Reported Properties
- Electronic Effects: The anthryl group in 4-(9-anthryl)-N,N-dimethylaniline enhances conjugation, leading to solvent-dependent fluorescence . In contrast, the target’s aliphatic chain likely reduces π-conjugation, limiting such effects. The dimethylamino group in all compounds acts as an electron donor, but steric effects from the target’s branched chain may alter redox behavior.
Biological Activity
4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. Its biological activity is primarily attributed to its interactions with enzymes and receptors, making it a valuable subject for research into therapeutic applications.
This compound is characterized by its amine structure, which plays a crucial role in its reactivity and biological interactions. It serves as an intermediate in the synthesis of more complex organic molecules and has been studied for its potential therapeutic effects.
The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate various biochemical pathways, leading to physiological effects that are currently under investigation. Understanding the binding affinity and activity of this compound is essential for elucidating its full potential in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Interactions : The compound has been used in studies involving enzyme interactions, showing promise in modulating enzyme activity.
- Protein Binding : It has been observed to bind to specific proteins, influencing their function and potentially leading to therapeutic benefits.
- Therapeutic Potential : Ongoing research is exploring its use in drug development, particularly as a potential treatment for various diseases due to its favorable biological profile .
Case Studies
- Inhibition of Cellular Necrosis : A study highlighted the compound's role as an inhibitor of RIP1, which is involved in cellular necrosis. This suggests potential applications in protecting cells from death under pathological conditions .
- Toxicological Studies : Research on N,N-dimethylaniline (a related compound) has shown evidence of carcinogenic activity in animal models, raising concerns about the safety profile of similar compounds. This underscores the importance of thorough toxicological evaluations when considering this compound for therapeutic uses .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic: What are the key considerations in optimizing the synthesis of 4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline?
Methodological Answer:
Synthesis optimization requires addressing steric hindrance from the 2-methylpropyl group and ensuring enantiomeric purity of the (2S)-configured amine. A common approach involves alkylation of N,N-dimethylaniline derivatives with chiral 3-amino-2-methylpropyl precursors under controlled pH (8–10) and temperature (60–80°C). Catalysts like Pd/C or chiral ligands (e.g., BINAP) improve regioselectivity . Purification via column chromatography with silica gel (eluent: chloroform/methanol 9:1) ensures removal of unreacted amines. Yield improvements (70–85%) are achievable using continuous flow reactors for better heat and mass transfer .
Basic: How does the bulky 2-methylpropyl group influence the compound’s reactivity and biological activity?
Methodological Answer:
The 2-methylpropyl group introduces steric hindrance, reducing nucleophilic attack at the amino group while enhancing lipophilicity. Computational studies (e.g., DFT calculations) show that this group stabilizes the molecule’s conformation, favoring interactions with hydrophobic enzyme pockets. In vitro assays against cytochrome P450 isoforms (e.g., CYP3A4) reveal slower metabolic degradation compared to analogs with smaller alkyl chains, suggesting prolonged bioavailability .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound and its analogs?
Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial IC₅₀ variations) often stem from assay conditions (e.g., pH, solvent polarity). To resolve these:
- Orthogonal Validation: Use multiple assays (e.g., broth microdilution for antimicrobial activity, SPR for target binding affinity).
- Solvent Standardization: Replace DMSO with PBS (pH 7.4) to minimize solvent interference .
- Structural Confirmation: Validate purity via HPLC-MS and NMR (¹H, ¹³C, 2D-COSY) to rule out isomer contamination .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like G-protein-coupled receptors. Key steps:
Ligand Preparation: Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
Target Selection: Retrieve protein structures from PDB (e.g., 4LDE for kinase targets).
Binding Energy Analysis: Calculate ΔG values; prioritize poses with hydrogen bonds to Asp113 or hydrophobic contacts with Phe330 .
Validation: Compare predicted IC₅₀ with experimental enzyme inhibition assays .
Basic: Which analytical techniques are critical for characterizing chiral purity?
Methodological Answer:
Chiral purity (>98% enantiomeric excess) is validated via:
- Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol 85:15, 1 mL/min). Retention times differentiate (2S) and (2R) isomers.
- Polarimetry: Specific rotation ([α]D²⁵ = +12.5°) confirms configuration.
- Circular Dichroism (CD): Peaks at 220 nm (positive Cotton effect) align with S-configuration .
Advanced: How do solvent polarity and reaction field effects influence fluorescence properties in dimethylaniline derivatives?
Methodological Answer:
Solvent polarity alters charge-transfer transitions. For example, in 4-(9-anthryl)-N,N-dimethylaniline:
- Polar Solvents (e.g., DMF): Stabilize excited states via dipole-dipole interactions, red-shifting fluorescence (λem = 480 → 520 nm).
- Nonpolar Solvents (e.g., cyclohexane): Limit stabilization, reducing Stokes shift.
- Reaction Field Modeling: Use Lippert-Mataga equation to correlate emission wavelength with solvent dielectric constant .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
Store at –20°C under inert gas (argon) in amber vials to prevent oxidation of the tertiary amine. Purity loss (>5% over 6 months) occurs at room temperature due to hygroscopicity; silica gel desiccants mitigate this. Stability assays (HPLC, TGA) confirm no degradation below 150°C .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
SAR strategies include:
- Substituent Screening: Replace 2-methylpropyl with cyclopropyl or benzyl groups to assess steric/electronic effects.
- Bioisosteric Replacement: Swap dimethylaniline with pyridine (e.g., 4-aminopyridine) to enhance water solubility.
- Activity Cliffs: Compare IC₅₀ values of analogs (e.g., 4-[(2R)-isomer] shows 10-fold lower kinase inhibition) to identify critical stereoelectronic features .
Advanced: What in vitro models are suitable for preliminary toxicity profiling?
Methodological Answer:
- Hepatotoxicity: Use HepG2 cells with ATP luminescence assays (EC₅₀ < 50 μM indicates high risk).
- hERG Inhibition: Patch-clamp electrophysiology on HEK293 cells expressing hERG channels (IC₅₀ > 30 μM desired).
- Cytokine Release: ELISA-based IL-6/TNF-α quantification in PBMCs to predict immunotoxicity .
Basic: How is the compound’s logP experimentally determined, and what does it imply for druglikeness?
Methodological Answer:
LogP (octanol/water partition coefficient) is measured via shake-flask method:
Saturate phases with compound (1 mM).
Analyze concentrations via UV-Vis (λmax = 254 nm).
Reported logP ≈ 2.5 indicates moderate lipophilicity, aligning with Lipinski’s rule for CNS permeability. Adjust via prodrug strategies (e.g., phosphate esters) for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
